(2S)-1-methoxypropan-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S)-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUOVVHQKMQLM-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162054-86-5 | |
| Record name | (2S)-1-methoxypropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Chiral Amines As Versatile Synthetic Precursors in Fine Chemical and Industrial Applications
Chiral amines are organic compounds featuring an amine group attached to a chiral carbon center. openaccessgovernment.org Their importance in synthetic chemistry is multifaceted. They are widely incorporated into the core structure of active pharmaceutical ingredients (APIs), with estimates suggesting that around 40-45% of small-molecule drugs contain a chiral amine fragment. openaccessgovernment.orgnih.gov The distinct biological activity of different enantiomers is a key driver for their use; one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even harmful. openaccessgovernment.org
Beyond their direct incorporation into final products, chiral amines are instrumental as resolving agents for separating racemic mixtures of acids, as chiral auxiliaries to guide the stereochemical outcome of reactions, and as foundational components for the synthesis of more complex molecules. nih.gov In industrial applications, the demand for enantiomerically pure amines is significant, particularly in the agrochemical sector where the biological activity of pesticides and herbicides is often enantiomer-dependent. researchgate.net The development of efficient synthetic routes, including asymmetric catalysis and biocatalysis, has made these crucial building blocks more accessible for large-scale production. enamine.netrsc.org
Overview of 2s 1 Methoxypropan 2 Amine Hydrochloride As a Key Chiral Building Block in Contemporary Organic Synthesis
Reductive Amination Catalyzed by Amine Dehydrogenases (AmDHs)
A primary biocatalytic strategy for producing (S)-1-methoxypropan-2-amine is the asymmetric reductive amination of the prochiral ketone, 1-methoxypropan-2-one. This reaction is efficiently catalyzed by a class of enzymes known as amine dehydrogenases (AmDHs). nih.govnih.gov AmDHs utilize a nicotinamide (B372718) cofactor, typically NADPH, to facilitate the direct coupling of a ketone with ammonia (B1221849), forming an imine intermediate that is subsequently reduced to the corresponding chiral amine. nih.govrsc.org This direct approach is highly atom-economical. nih.gov
Research has explored the capabilities of several wild-type AmDHs for the synthesis of small chiral amines, including (S)-1-methoxypropan-2-amine, without the need for protein engineering. frontiersin.orgresearchgate.net A study by Ducrot et al. (2021) investigated four native AmDHs: CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2. researchgate.net These enzymes demonstrated notable efficiency in the reductive amination of 1-methoxypropan-2-one. frontiersin.org
Good to high conversions were achieved with MicroAmDH (78.4%), CfusAmDH (63.9%), and MsmeAmDH (56.5%). frontiersin.org MATOUAmDH2 showed a lower conversion rate of 30.0%. frontiersin.orgresearchgate.net Crucially, the first three enzymes produced the desired (S)-enantiomer with high enantioselectivity, exhibiting enantiomeric excess (ee) values between 97.4% and 98.1%. frontiersin.org MATOUAmDH2 yielded a slightly lower ee of 90.4%. frontiersin.orgd-nb.info These findings highlight the potential of native AmDHs as effective biocatalysts for this specific transformation. frontiersin.org
| Amine Dehydrogenase (AmDH) Variant | Conversion of 1-Methoxypropan-2-one (%) | Enantiomeric Excess (ee) of (S)-1-Methoxypropan-2-amine (%) |
|---|---|---|
| MicroAmDH | 78.4 | 97.4 - 98.1 |
| CfusAmDH | 63.9 | 97.4 - 98.1 |
| MsmeAmDH | 56.5 | 97.4 - 98.1 |
| MATOUAmDH2 | 30.0 | 90.4 |
The substrate scope of these native AmDHs extends beyond 1-methoxypropan-2-one to include other small, unfunctionalized or hydroxylated 2-aminoalkanes. frontiersin.orgwhiterose.ac.uk For instance, MsmeAmDH and CfusAmDH have shown effectiveness in synthesizing (S)-butan-2-amine and various amino alcohols. frontiersin.org The ability of these enzymes to accept a range of substrates makes them versatile tools in biocatalysis. frontiersin.org MATOUAmDH2 has also been shown to catalyze the production of other (S)-short alkylamines and alkylaminoalcohols. d-nb.info This broader substrate specificity positions these native AmDHs as complementary biocatalytic solutions, capable of producing a variety of chiral amines. frontiersin.org
To enhance the efficiency and viability of the biocatalytic process, optimization of reaction parameters is crucial. A key aspect is the regeneration of the expensive NAD(P)H cofactor. nih.gov An efficient cofactor recycling system is often integrated into the reaction. For the AmDH-catalyzed synthesis of (S)-1-methoxypropan-2-amine, a glucose dehydrogenase (GDH) is commonly used in tandem with the AmDH. frontiersin.org The GDH oxidizes glucose, thereby regenerating the NADPH consumed by the AmDH, allowing for the use of only a catalytic amount of the cofactor. frontiersin.orgwhiterose.ac.uk
Other important parameters include the buffer system, temperature, and substrate concentration. The reaction is typically conducted in a 2 M ammonium (B1175870) formate (B1220265) (NH4HCO2) buffer at a pH of 9.0, which serves as both the buffer and the ammonia source for the amination. frontiersin.orgnih.govwhiterose.ac.uk The optimal temperature is generally maintained at 30°C. frontiersin.orgwhiterose.ac.uk Studies on substrate loading with MsmeAmDH showed that conversions for 1-methoxypropan-2-one were similar at concentrations from 50 to 150 mM, but decreased at 200 mM, indicating potential substrate inhibition at higher concentrations. frontiersin.org
The industrial potential of this biocatalytic method was demonstrated through semi-preparative scale-up experiments. frontiersin.orgwhiterose.ac.uk The synthesis of (S)-1-methoxypropan-2-amine, also known as (S)-MOIPA, was successfully performed at a 7.5 mmol scale using MsmeAmDH. frontiersin.orgresearchgate.net
The reaction was carried out with a substrate concentration of 150 mM of 1-methoxypropan-2-one and an enzyme loading of 0.5 mg/mL of MsmeAmDH. frontiersin.orgresearchgate.net After 48 hours, the process achieved a high conversion of 88.3% and an excellent enantiomeric excess of 98.6%. researchgate.net This result was superior to that obtained in smaller-scale experiments, likely due to better control of reaction conditions at a larger volume. frontiersin.orgresearchgate.net This successful scale-up highlights the feasibility of using wild-type AmDHs for the practical production of (S)-1-methoxypropan-2-amine. frontiersin.org
| Parameter | Value |
|---|---|
| Scale | 7.5 mmol |
| Substrate Concentration | 150 mM |
| Enzyme Concentration | 0.5 mg/mL |
| Reaction Time | 48 hours |
| Conversion | 88.3% |
| Enantiomeric Excess (ee) | 98.6% |
Process efficiency is significantly improved by employing an enzymatic cascade reaction that incorporates a cofactor recycling system. researchgate.net In the synthesis of (S)-1-methoxypropan-2-amine, the AmDH is paired with a glucose dehydrogenase (GDH). researchgate.net The AmDH consumes NADPH to reduce the imine intermediate to the final amine product, generating NADP+. The GDH then utilizes glucose as a sacrificial substrate to reduce NADP+ back to NADPH. frontiersin.org This dual-enzyme system allows the reaction to proceed with only a small, catalytic amount of the cofactor, drastically reducing costs and making the process more economically viable for large-scale production. nih.gov The use of ammonium formate as the buffer also contributes to efficiency, as it provides both the amine source and the necessary pH environment. nih.gov
Kinetic Resolution Strategies for Racemic Methoxypropylamines
Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer or the product formed from the faster-reacting enantiomer.
Enzymatic kinetic resolution (EKR) using lipases is a prominent method for producing enantiomerically pure amines due to the high enantioselectivity of these biocatalysts. Lipases, particularly Lipase (B570770) B from Candida antarctica (CALB), are effective in catalyzing the acylation of racemic amines, where one enantiomer is selectively acylated, allowing for its separation from the unreacted enantiomer. researchgate.net The choice of acylating agent is crucial for the success of the resolution. researchgate.net Methoxyacetate esters have been identified as particularly effective acyl donors for lipase-catalyzed resolutions of amines, leading to excellent enantioselectivities. researchgate.net
In studies involving the kinetic resolution of racemic 1-methoxypropan-2-amine, CALB has been a focal point. researchgate.net Research has explored the use of CALB immobilized on magnetic nanoparticles (CaLB-MNPs) and compared its efficacy to the commercially available Novozym 435 (N435), which also utilizes CALB. researchgate.netresearchgate.net While CaLB-MNPs showed lower activity, they demonstrated higher enantioselectivity, presenting a viable alternative to commercial preparations. researchgate.net The reaction involves the selective acylation of one enantiomer of the amine, leaving the other enantiomer unreacted and thus resolved. For instance, using isopropyl 2-ethoxyacetate as the acylating agent, the kinetic resolution of racemic 1-methoxypropan-2-amine has been successfully demonstrated. researchgate.net
Table 1: Comparison of Lipase Preparations in the Kinetic Resolution of Racemic Amines
| Lipase Preparation | Support | Relative Activity | Enantioselectivity | Reference |
| Novozym 435 (N435) | Macroporous acrylic resin | Higher | Good | researchgate.net |
| CaLB-MNPs | Magnetic Nanoparticles | Lower | Higher | researchgate.net |
This interactive table allows for a comparison of key characteristics between different lipase preparations used in the kinetic resolution of racemic amines.
A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgscienceopen.com This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, pushing the maximum yield toward 100%. organic-chemistry.org
DKR systems for primary amines typically combine a lipase for the enantioselective acylation with a metal-based racemization catalyst. organic-chemistry.orgscienceopen.com Palladium nanocatalysts have proven to be highly efficient for the racemization step. organic-chemistry.orgscispace.com A practical DKR procedure for primary amines employs a palladium nanocatalyst (e.g., Pd/AlO(OH)) for racemization and a commercial lipase, such as Novozym 435, for the resolution step. organic-chemistry.org The process uses acyl donors like ethyl acetate (B1210297) or ethyl methoxyacetate. This chemoenzymatic approach has been successfully applied to various primary amines, achieving high yields (85–99%) and excellent enantiomeric excesses (97–99% ee). organic-chemistry.org The efficiency of the palladium nanocatalyst allows the reaction to proceed at temperatures (50-70°C) that are compatible with the enzyme's stability. scispace.com
Table 2: Representative Results of Dynamic Kinetic Resolution of Primary Amines
| Catalyst System | Acyl Donor | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| Pd-nanocatalyst + Novozym 435 | Ethyl Methoxyacetate | 70-100 °C | up to 99% | up to 99% | organic-chemistry.org |
| Pd-AmP-MCF + Lipase PS-C1 | Ethyl Methoxyacetate | 50 °C | 82% | 99% | scispace.com |
This interactive table showcases the high efficiency of different Dynamic Kinetic Resolution (DKR) systems in producing enantiomerically pure amines.
Preparation and Isolation of this compound
The conversion of the free base, (S)-1-methoxypropan-2-amine, into its hydrochloride salt is a standard acid-base reaction. This process is crucial for improving the compound's stability, handling, and solubility characteristics. The procedure generally involves reacting the purified amine with hydrochloric acid.
A common method involves the slow addition of (S)-1-methoxypropan-2-amine to a solution of aqueous hydrochloric acid. google.comgoogle.com To manage the exothermic nature of the reaction, the temperature is typically kept below 30°C during the addition. google.comgoogle.com An excess of hydrochloric acid is often used, for example, reacting the amine with at least two equivalents of a 30-40% strength by weight hydrochloric acid solution. google.com After the reaction is complete, the water and any excess acid are removed, often by distillation, to yield the hydrochloride salt. google.comgoogle.com Alternatively, the salt can be precipitated by adding a solution of hydrogen chloride in an organic solvent, such as dioxane, to the amine, followed by filtration and drying of the resulting solid. chemicalbook.com
Crystallization is a powerful purification technique that plays a critical role in enhancing both the chemical and enantiomeric purity of the final hydrochloride salt. The process exploits differences in solubility between the desired compound and its impurities, including the undesired enantiomer. By carefully controlling parameters such as solvent, temperature, and cooling rate, it is possible to selectively crystallize the target compound, leaving impurities behind in the mother liquor. google.com
For chiral compounds, purification via crystallization can significantly increase the enantiomeric excess. google.com A moderately resolved product can be subjected to subsequent recrystallization steps to achieve very high optical purity. google.com For instance, refluxing the salt in a suitable solvent system (e.g., aqueous methanol), followed by controlled cooling, can lead to the precipitation of crystals with a substantially higher enantiomeric purity. google.com It has been demonstrated in analogous systems that this process can reduce the presence of the undesired isomer to less than 0.1%, resulting in an optical purity greater than 99.9%. google.com The temperature profile during crystallization is a key variable; a specific temperature range often provides the best results for maximizing both yield and optical purity. google.com
Table 3: Illustrative Impact of Recrystallization on Product Purity
| Crystallization Step | Yield (%) | Enantiomeric Purity (% R-isomer) | Enantiomeric Purity (% S-isomer) | Reference Principle |
| Initial Salt Formation | 65-70% | 98-99% | 1-2% | google.com |
| After Recrystallization | - | >99.9% | <0.1% | google.com |
This interactive table illustrates the effectiveness of recrystallization in significantly enhancing the enantiomeric purity of a chiral compound, based on principles described in purification literature.
Advanced Synthetic Transformations and Reactivity Studies Involving 2s 1 Methoxypropan 2 Amine Hydrochloride
Application as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of (2S)-1-methoxypropan-2-amine makes it a crucial starting material and intermediate for the synthesis of enantiomerically pure target molecules, particularly in the pharmaceutical and agrochemical industries.
Enantioselective Introduction of the (S)-1-Methoxypropan-2-amine Moiety into Target Molecules
The enantioselective synthesis of the (S)-1-methoxypropan-2-amine unit itself is a key step, often accomplished from the prochiral ketone, 1-methoxypropan-2-one. Biocatalysis has emerged as a highly efficient and green method for this transformation.
Two primary enzymatic strategies are employed:
Transamination: This approach utilizes transaminase enzymes. In a notable process, methoxyacetone (B41198) is brought into contact with a transaminase in the presence of 2-aminopropane (isopropylamine) as the amine donor. google.com This reaction proceeds with high conversion and stereoselectivity, yielding (S)-1-methoxypropan-2-amine with an enantiomeric excess (ee) greater than 99%. google.comresearchgate.net A high-productivity process has been developed that can produce a 2M solution (18 wt%) of the product with 97% conversion of the starting ketone in just 7 hours, meeting economic targets for industrial manufacturing. researchgate.netchimia.ch
Reductive Amination: This method uses amine dehydrogenases (AmDHs), which catalyze the reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor like NADPH for the reduction step. nih.govnih.gov Several native AmDHs have been shown to effectively convert 1-methoxypropan-2-one into (S)-1-methoxypropan-2-amine with high conversion rates and excellent enantioselectivity. researchgate.net A semi-preparative scale synthesis using an AmDH from Mycobacterium smegmatis (MsmeAmDH) achieved an 88.3% yield and a 98.6% ee. researchgate.net
The performance of various amine dehydrogenases in this conversion is detailed below.
| Enzyme | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| CfusAmDH | 10 mM | 63.9 | >99.9 (S) |
| MsmeAmDH | 10 mM | 56.5 | 98.1 (S) |
| MicroAmDH | 10 mM | 78.4 | >99.9 (S) |
| MATOUAmDH2 | 10 mM | 30.0 | >99.9 (S) |
Once synthesized, this chiral amine is used as a key intermediate. For instance, it is a crucial component in the synthesis of the herbicide (S)-metolachlor, where the biological activity resides predominantly in the (S)-enantiomer. researchgate.net It has also been used to prepare imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors.
Diastereoselective Reactions Utilizing the Chiral Amine Scaffold
Chiral amines are frequently used as chiral auxiliaries to control the stereochemical outcome of reactions. In this role, the amine is temporarily attached to a substrate, and its inherent chirality directs the formation of new stereocenters in a predictable, diastereoselective manner before being cleaved.
While specific examples detailing (2S)-1-methoxypropan-2-amine as a chiral auxiliary are not extensively documented in readily available literature, its structure is well-suited for such applications. The general strategy involves converting the primary amine into a chiral imine or amide. The stereocenter at the C2 position, with its methyl and methoxymethyl substituents, creates a distinct steric environment. This environment can effectively block one face of the molecule (e.g., a derived imine or enolate), forcing an incoming reagent to attack from the less hindered face. This principle is fundamental to achieving high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and cycloadditions. The predictable stereochemical control exerted by such auxiliaries is vital in the synthesis of complex molecules with multiple stereocenters.
Derivatization Strategies for Research Applications
The functional groups of (2S)-1-methoxypropan-2-amine hydrochloride can be selectively modified to generate other useful chiral molecules or to attach the scaffold to larger structures for various research purposes.
Conversion to Other Chiral Scaffolds (e.g., (S)-2-amino-1-propanol)
A significant derivatization of (S)-1-methoxy-2-propylamine is its conversion to (S)-2-amino-1-propanol, also known as L-alaninol. This transformation is achieved through the acid-catalyzed cleavage of the methyl ether. The reaction involves treating the starting amine with a strong mineral acid, such as concentrated hydrochloric acid, under elevated temperatures.
The process involves the protonation of the ether oxygen by the strong acid, which converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.com A nucleophile, in this case, a chloride ion, then attacks the methyl carbon in an SN2 reaction, cleaving the C-O bond and forming methyl chloride and the desired (S)-2-amino-1-propanol, which is isolated as its hydrochloride salt. wikipedia.orglibretexts.orgyoutube.com Various conditions can be employed to drive this reaction to completion, as summarized in the table below.
| Method | Temperature (°C) | Pressure | Time | Reagents | Outcome |
|---|---|---|---|---|---|
| Autoclave | 135 | 19-30 bar | 4 hours | ~2.5 eq. 37% HCl | Complete Conversion |
| Reflux | 100 | Atmospheric | 48 hours | ~2.5 eq. 37% HCl | Complete Conversion |
| Reflux with Addition | 100 | Atmospheric | 15h + 20h | ~2.5 eq. then + ~1.2 eq. 37% HCl | Complete Conversion |
Mechanistic Investigations of Reactions Utilizing or Forming Methoxypropylamine Scaffolds
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations.
The biocatalytic formation of (S)-1-methoxypropan-2-amine via reductive amination proceeds through a well-defined enzymatic mechanism. wikipedia.org The reaction begins with the enzyme-catalyzed condensation of the ketone (1-methoxypropan-2-one) and ammonia to form an imine intermediate. nih.govacs.org This prochiral imine is held within the enzyme's active site, where a hydride is delivered from the NADPH cofactor to one specific face of the C=N double bond. This highly controlled, stereoselective reduction step is responsible for the high enantiomeric excess of the (S)-amine product. nih.gov
The mechanism for the acid-catalyzed cleavage of the methyl ether to form (S)-2-amino-1-propanol involves several key steps. masterorganicchemistry.comyoutube.com
Protonation: The ether oxygen is first protonated by the strong acid (e.g., HBr or HCl), transforming the poor leaving group (-OCH₃) into a much better leaving group (CH₃OH). masterorganicchemistry.com
Nucleophilic Attack: A halide anion (e.g., Cl⁻) then acts as a nucleophile. Given that the other carbon attached to the ether oxygen is a primary carbon, the reaction proceeds via an SN2 mechanism. wikipedia.orglibretexts.org The nucleophile attacks the less sterically hindered methyl group.
Cleavage: The attack results in the cleavage of the carbon-oxygen bond, displacing (S)-2-amino-1-propanol and forming a methyl halide. The amine remains protonated under the acidic conditions, yielding the final hydrochloride salt.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-1-methoxy-2-propylamine |
| (S)-2-amino-1-propanol (L-alaninol) |
| 1-methoxypropan-2-one (methoxyacetone) |
| 2-aminopropane (isopropylamine) |
| (S)-metolachlor |
| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |
| Hydrochloric acid |
| Methanol |
| Methyl chloride |
Elucidation of Reaction Mechanisms and Intermediates in Catalytic Cycles
The asymmetric synthesis of (2S)-1-methoxypropan-2-amine is predominantly achieved through biocatalytic reductive amination of the prochiral ketone 1-methoxypropan-2-one. Two main classes of enzymes are employed for this transformation: Amine Dehydrogenases (AmDHs) and Transaminases (TAs). While both yield the desired chiral amine, they operate via distinct catalytic mechanisms and involve different intermediates.
Amine Dehydrogenase (AmDH) Catalytic Cycle:
Native AmDHs (nat-AmDHs) catalyze the direct reductive amination of a carbonyl compound using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. consensus.appfrontiersin.org The catalytic cycle for the formation of (2S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one is a highly coordinated process within the enzyme's active site.
A widely proposed mechanism involves the following key steps frontiersin.orgresearchgate.net:
Substrate Binding: The enzyme first binds the nicotinamide cofactor (NAD(P)H) and then the carbonyl substrate, 1-methoxypropan-2-one.
Stereoselective Hydride Transfer: The crucial stereochemistry-determining step involves the transfer of a hydride ion from the C4 position of the dihydropyridine (B1217469) ring of the NAD(P)H cofactor to one of the prochiral faces of the imine intermediate. For the synthesis of the (S)-enantiomer, the hydride is delivered to the re-face of the imine. frontiersin.orgresearchgate.net The specific architecture of the enzyme's active site sterically directs this transfer, ensuring high enantioselectivity.
Product Release: Following the hydride transfer, the resulting (2S)-1-methoxypropan-2-amine product and the oxidized cofactor (NAD(P)⁺) are released from the active site, allowing the enzyme to begin a new catalytic cycle. A cofactor recycling system, such as using formate (B1220265) dehydrogenase (FDH) to regenerate NAD(P)H from NAD(P)⁺, is typically employed in tandem to drive the reaction to completion. nih.gov
Transaminase (TA) Catalytic Cycle:
Transaminases, specifically ω-transaminases, utilize a different mechanism that involves a pyridoxal-5'-phosphate (PLP) cofactor and an amine donor. The process is a "ping-pong bi-bi" mechanism consisting of two half-reactions. mdpi.comresearchgate.net
First Half-Reaction (Amine Donor to PMP): The cycle begins with the PLP cofactor covalently bound to a lysine (B10760008) residue in the active site as an internal aldimine. An external amine donor (e.g., isopropylamine (B41738) or alanine) displaces the lysine to form a new aldimine. Through a series of tautomerization steps, this is converted to a ketimine intermediate. Hydrolysis of the ketimine releases the ketone byproduct (e.g., acetone) and leaves the cofactor in its aminated form, pyridoxamine-5'-phosphate (PMP). mdpi.com
Second Half-Reaction (PMP to Ketone Substrate): The ketone substrate, 1-methoxypropan-2-one, enters the active site and reacts with the PMP to form a ketimine intermediate. This is the reverse of the process in the first half-reaction. A proton transfer and tautomerization lead to an aldimine intermediate.
Hydrolysis and Product Release: Hydrolysis of this final aldimine releases the chiral amine product, (2S)-1-methoxypropan-2-amine, and regenerates the PLP-lysine internal aldimine, completing the catalytic cycle. mdpi.com
The table below summarizes the key intermediates and components of these two enzymatic cycles.
| Feature | Amine Dehydrogenase (AmDH) Cycle | Transaminase (TA) Cycle |
| Cofactor | NAD(P)H | Pyridoxal-5'-Phosphate (PLP) |
| Amine Source | Ammonia (NH₃) | Sacrificial Amine Donor (e.g., Isopropylamine) |
| Key Intermediates | Hemiaminal, Prochiral Imine | External Aldimine, Ketimine, Pyridoxamine Phosphate (PMP) |
| Stereo-determining Step | Hydride transfer to imine intermediate | Protonation during tautomerization of intermediates |
| Byproducts | Oxidized Cofactor (NAD(P)⁺), Water | Ketone from amine donor (e.g., Acetone) |
Studies on Stereocontrol Elements and Factors Governing Enantioselectivity
The exceptional enantioselectivity (>99% ee) achieved in the biocatalytic synthesis of (2S)-1-methoxypropan-2-amine is a direct result of the highly ordered and chiral environment of the enzyme's active site. researchgate.netchimia.ch The precise positioning of the substrate and cofactor relative to catalytic residues is the primary element of stereocontrol.
For Amine Dehydrogenases:
The enantioselectivity of AmDHs is governed by the specific three-dimensional architecture of the active site, which dictates how the imine intermediate is oriented relative to the NAD(P)H cofactor.
Substrate Binding Pocket: The size, shape, and hydrophobicity of the binding pocket determine the preferred orientation of the 1-methoxypropan-2-one substrate. Native AmDHs that produce the (S)-amine are characterized by an active site that preferentially binds the substrate in a conformation that exposes the re-face of the subsequently formed imine to the cofactor's hydride. frontiersin.org
Catalytic Residues: Key amino acid residues within the active site are responsible for stabilizing the transition state and facilitating the hydride transfer. The precise positioning of these residues creates a chiral environment that energetically favors one stereochemical pathway over the other.
Enzyme Origin: Studies have shown that nat-AmDHs are predominantly (S)-stereoselective for the reductive amination of aliphatic ketones. researchgate.netnih.gov For example, the use of an AmDH from Mycobacterium smegmatis (MsmeAmDH) in the synthesis of (S)-1-methoxypropan-2-amine resulted in a high yield (88.3%) and excellent enantiomeric excess (98.6% ee). researchgate.net
The table below presents findings from the use of different AmDHs, highlighting the consistent (S)-selectivity.
| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |
| Mycobacterium smegmatis (MsmeAmDH) | 1-Methoxypropan-2-one | (S) | 88.3 | 98.6 |
| Native AmDH Family (general) | Aliphatic Ketones | (S) | High | >98 |
For Transaminases:
In the transaminase mechanism, stereocontrol is established during the protonation of the quinonoid intermediate to form the external aldimine with the product amine. The chiral environment of the active site, shaped by specific amino acid residues, directs the proton addition to one specific face of the intermediate.
Dual Substrate Recognition: The active site must accommodate both the amine donor and the ketone acceptor. The positioning of the PLP cofactor and surrounding residues creates distinct "small" and "large" binding pockets that recognize the substituents on the carbonyl/amine carbon. For the synthesis of (S)-amines, (S)-selective transaminases orient the ketone substrate (1-methoxypropan-2-one) such that the methyl group and methoxymethyl group fit into these pockets, leading to the formation of the (S)-product upon completion of the catalytic cycle.
Process Optimization: High enantioselectivity in transaminase-catalyzed reactions is also maintained by careful control of reaction conditions. A high-productivity process for synthesizing (S)-1-methoxypropan-2-amine via transamination of methoxyacetone with isopropylamine achieved >99% ee with 97% conversion. researchgate.netchimia.ch This demonstrates that under optimized conditions, the inherent stereoselectivity of the enzyme can be fully exploited on a larger scale.
Computational Chemistry and Molecular Modeling for Understanding Stereochemical Phenomena
Molecular Docking Simulations to Analyze Substrate-Enzyme Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein's active site. This technique is crucial for understanding how substrates like methoxyacetone (B41198), the precursor to (2S)-1-methoxypropan-2-amine, fit within the active site of enzymes such as ω-transaminases (ω-TAs) or amine dehydrogenases (AmDHs). researchgate.net These enzymes are pivotal in the biocatalytic production of chiral amines. nih.govresearchgate.net
Docking simulations can identify the most stable binding poses, known as docking modes, by calculating the binding affinity or scoring function for numerous possible orientations. The analysis of these poses reveals critical intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which anchor the substrate in a specific conformation for catalysis. For chiral synthesis, docking can be used to model the binding of the prochiral ketone, providing clues as to why the enzymatic reaction favors the formation of the (S)-enantiomer. The combination of docking with other computational methods helps to create a robust protocol for predicting the enantioselectivity and catalytic selectivity of enzymes like ω-TAs. nih.gov
Table 1: Key Interactions in Substrate-Enzyme Binding Analyzed by Molecular Docking
| Interaction Type | Description | Role in Stereoselectivity |
| Hydrogen Bonding | Non-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Orients the substrate within the active site, often involving key catalytic residues and the cofactor (e.g., PLP in transaminases). |
| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | Positions the substrate's substituents (e.g., methyl and methoxymethyl groups) in specific binding pockets, influencing which face of the ketone is accessible for attack. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Guides the positively charged amine group (in the protonated state) or the polar ketone into a favorable position relative to charged residues in the active site. |
| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | Prevents the substrate from binding in a non-productive orientation, thereby disfavoring the formation of one enantiomer over the other. frontiersin.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Enzyme Flexibility
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic nature of both the enzyme and the ligand. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This approach is essential for understanding the conformational flexibility of (2S)-1-methoxypropan-2-amine within an enzyme's active site and the corresponding dynamic behavior of the enzyme itself. nsf.gov
MD simulations can show how the enzyme's active site "preorganizes" to stabilize the transition state of the reaction, a key concept in biocatalysis. nih.govresearchgate.net These simulations can reveal fluctuations between active and inactive conformations that are often invisible to static crystallographic methods. nih.gov By analyzing the MD trajectories, researchers can assess the stability of binding modes predicted by docking, observe conformational changes induced by ligand binding, and identify the role of specific amino acid residues in catalysis. researchgate.net For chiral molecules, MD simulations can be used to sample the conformational space of the enzyme-substrate complex to determine the frequency of near-attack conformations that lead to the desired (S)-enantiomer. nih.gov
Table 2: Insights from Molecular Dynamics (MD) Simulations
| Parameter Analyzed | Information Gained | Relevance to (2S)-1-methoxypropan-2-amine |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating the stability of the protein-ligand complex. | Confirms the stability of the binding pose of the substrate or product within the enzyme's active site. |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual residues in the protein. | Identifies flexible loops or regions in the active site that may act as "lids" or gates, controlling substrate access and product release. rsc.org |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to the solvent. nsf.gov | Assesses how deeply the ligand penetrates into the binding pocket, which can correlate with binding affinity and specificity. nsf.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Determines the persistence of key interactions that are critical for maintaining the catalytically competent orientation of the substrate. |
Quantum Mechanical (QM) Calculations for Reaction Energetics and Transition State Geometries
To understand the chemical transformation of a substrate into a product, such as the conversion of methoxyacetone to (2S)-1-methoxypropan-2-amine, it is necessary to model the breaking and forming of chemical bonds. Quantum mechanical (QM) methods are required for this level of detail. rsc.org Due to the high computational cost of QM calculations, they are often applied to a small, chemically active region of the system (e.g., the substrate and key active site residues), while the rest of the enzyme and solvent are treated with less computationally demanding molecular mechanics (MM) force fields. This hybrid approach is known as a QM/MM calculation. rsc.orgbiomolmd.orgnih.gov
QM/MM calculations are instrumental in elucidating enzymatic reaction mechanisms. acs.org They can be used to map the potential energy surface of the reaction, identify the structures of transition states, and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). rsc.org This information is vital for understanding how an enzyme accelerates a reaction and why it is stereoselective. For example, by calculating the energy barriers for the pathways leading to the (S) and (R) enantiomers, researchers can quantitatively predict the enantiomeric excess that an enzyme will produce. These calculations have been used to investigate mechanisms in related enzyme systems, such as monoamine oxidases, clarifying whether a reaction proceeds via hydride transfer, polar nucleophilic, or radical pathways. acs.orgyoutube.com
Table 3: Parameters Derived from QM and QM/MM Calculations
| Parameter | Definition | Significance in Stereochemical Analysis |
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | A lower activation energy for the pathway leading to the (S)-enantiomer compared to the (R)-enantiomer explains the observed enantioselectivity. |
| Reaction Energy (ΔG_rxn) | The free energy difference between the products and the reactants. | Determines the thermodynamic favorability of the overall reaction. |
| Transition State (TS) Geometry | The specific atomic arrangement at the highest point on the reaction energy profile. | Reveals the precise interactions between the enzyme and the substrate at the critical moment of bond formation/cleavage that dictates the stereochemical outcome. |
| Partial Atomic Charges | The distribution of electron density across the atoms in the reacting species. | Helps to understand the electronic nature of the reaction mechanism, including charge transfer and stabilization by the enzyme environment. |
In Silico Prediction and Rationalization of Enantioselectivity in Chiral Transformations
The ultimate goal of applying computational chemistry to chiral transformations is the in silico prediction and rationalization of enantioselectivity. This involves integrating the insights from molecular docking, MD simulations, and QM calculations to build a comprehensive model of the stereodetermining step of a reaction. Chiral amines are crucial building blocks for many pharmaceuticals, making the predictable and selective synthesis of a specific enantiomer highly valuable. nih.govresearchgate.netacs.org
A successful computational protocol can screen potential substrates or enzyme variants to predict which will yield a high enantiomeric excess of the desired product, such as (2S)-1-methoxypropan-2-amine. nih.gov The prediction of enantioselectivity often relies on comparing the binding energies and geometries of the two possible diastereomeric transition states leading to the (S) and (R) products. The enantiomer formed via the lower-energy transition state will be the major product.
The rationalization of this selectivity is typically rooted in steric and electronic factors within the enzyme's active site. frontiersin.org For transaminases, the active site is often described as having a large and a small binding pocket adjacent to the catalytic machinery. The enzyme achieves high enantioselectivity by forcing the larger substituent of the prochiral ketone into the larger pocket, which orients the ketone for nucleophilic attack on a specific face, leading to the preferential formation of one enantiomer. frontiersin.org Computational models can visualize and quantify these steric constraints, providing a clear, atomistic explanation for the observed experimental results.
Table 4: Computational Prediction of Enantioselectivity for (S)- vs. (R)-Amine Formation
| Computational Metric | Predicted Outcome for (S)-Favored Reaction | Rationale |
| Docking Score (Binding Affinity) | More favorable score for the pro-(S) conformation of the substrate. | The substrate fits more snugly and with better interactions in the orientation that leads to the (S)-product. |
| Transition State Energy (QM/MM) | ΔG‡ (S-pathway) < ΔG‡ (R-pathway) | The energy barrier to form the (S)-enantiomer is lower, making this reaction pathway kinetically preferred. |
| Frequency of Near-Attack Conformations (MD) | Higher population of conformations leading to the (S)-product. | The enzyme-substrate complex spends more time in geometries that are productive for forming the (S)-amine. nih.gov |
| Steric Fit in Binding Pockets | The methoxymethyl group fits well in the large pocket, and the methyl group in the small pocket. | This specific orientation exposes the re-face of the ketone to the amine donor, resulting in the (S)-product. |
Role As a Chiral Intermediate in the Synthesis of Complex Molecular Structures
Precursor in the Synthesis of Chiral Pharmaceutical Intermediates and Lead Compounds
Short-chain chiral amines are recognized as key compounds in the chemical industry and are precursors to a variety of pharmaceuticals. beilstein-journals.org (2S)-1-methoxypropan-2-amine, the free base of the hydrochloride salt, is a valuable precursor for other chiral pharmaceutical intermediates. A notable example is its use in the synthesis of (S)-2-amino-1-propanol (also known as L-alaninol), which is an important intermediate for the antibiotic Levofloxacin. beilstein-journals.org
The synthesis involves the cleavage of the methyl ether in (S)-1-methoxy-2-propylamine using a strong acid, specifically hydrochloric acid, to yield the hydrochloride salt of (S)-2-amino-1-propanol. This transformation is a critical step in creating the necessary chiral alcohol functionality required for the subsequent construction of the Levofloxacin molecule. Patents describing this process detail various reaction conditions to achieve this conversion, highlighting the industrial relevance of this pathway. beilstein-journals.org The reaction typically involves heating (S)-1-methoxy-2-propylamine with a concentrated aqueous solution of hydrochloric acid. beilstein-journals.org The retention of the stereocenter's configuration during this process is crucial, ensuring the enantiomeric purity of the final pharmaceutical product. beilstein-journals.org
Beyond this specific example, research has indicated that N-(1-methoxy-2-propyl) side chains, derived from this amine, are a key structural feature in potent and selective antagonists of the human melanocortin-4 (MC4) receptor, which are being investigated for the treatment of obesity. This highlights the compound's utility in generating lead compounds with precise stereochemistry for high-affinity biological target interaction.
Table 1: Patented Conditions for the Synthesis of (S)-2-amino-1-propanol hydrochloride from (S)-1-methoxy-2-propylamine
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reactant | (S)-1-methoxy-2-propylamine (ee > 99%) | (S)-1-methoxy-2-propylamine (ee > 99%) |
| Reagent | 37% strength by weight aqueous hydrochloric acid | 37% strength by weight aqueous hydrochloric acid |
| Equivalents of HCl | ~2.5 equivalents initially, with further addition | ~2.5 equivalents |
| Temperature | 100 °C (reflux) | 135 °C |
| Pressure | Atmospheric | 19-30 bar (autogenous pressure in autoclave) |
| Reaction Time | 15 hours, then an additional 20 hours after more HCl is added | 4 hours |
| Yield | > 50% | Not specified |
| Enantiomeric Excess (ee) of Product | Corresponds to the ee of the starting material | Corresponds to the ee of the starting material |
Data sourced from patent documents detailing the ether cleavage process. beilstein-journals.org
Building Block in the Development of Chiral Agrochemicals (e.g., herbicides)
The most prominent and well-documented application of (2S)-1-methoxypropan-2-amine is as a key chiral intermediate in the agrochemical industry. It is an essential structural component for the synthesis of the herbicidally active (S)-enantiomers of two major chloroacetamide herbicides: S-metolachlor and dimethenamid-P. chimia.chresearchgate.net The herbicidal activity of these products resides almost exclusively in their (S)-enantiomeric forms, making the use of an enantiomerically pure precursor like (S)-1-methoxypropan-2-amine crucial for producing more effective and environmentally targeted agrochemicals. chimia.ch
The industrial demand for this chiral amine has driven the development of highly efficient production methods, particularly through biocatalysis. researchgate.net Biocatalytic processes, such as the transamination of methoxyacetone (B41198) using transaminases or the reductive amination using amine dehydrogenases, have been optimized to produce (S)-1-methoxypropan-2-amine with high conversion rates and excellent enantiomeric purity. chimia.chresearchgate.net These green and sustainable methods are economically viable alternatives to traditional chemical synthesis for large-scale manufacturing in the agrochemical sector. researchgate.net
Research into these biocatalytic routes has yielded significant results, demonstrating the feasibility of producing (S)-1-methoxypropan-2-amine that meets the stringent economic and purity targets for agrochemical manufacturing. chimia.ch
Table 2: Performance of Biocatalytic Synthesis of (S)-1-methoxypropan-2-amine for Agrochemicals
| Biocatalytic Method | Substrate | Enzyme System | Conversion Rate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Transamination | Methoxyacetone & Isopropylamine (B41738) | Optimized Transaminase | 97% | >99% | chimia.chresearchgate.net |
| Reductive Amination | 1-methoxypropan-2-one | MsmeAmDH (Amine Dehydrogenase) | 88.3% | 98.6% | researchgate.net |
This table summarizes key findings from studies on the high-yield synthesis of (S)-1-methoxypropan-2-amine for its use in herbicides like S-metolachlor and dimethenamid-P.
Exploration as a Component in the Design and Synthesis of Novel Chiral Ligands and Organocatalysts
Chiral amines are a cornerstone in the field of asymmetric catalysis, serving as foundational structures for a vast array of chiral ligands and organocatalysts. These catalysts are instrumental in synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The structural features of (2S)-1-methoxypropan-2-amine—a primary amine, a defined stereocenter, and a methoxy (B1213986) group—make it a theoretically attractive building block for the development of new catalytic systems. The primary amine can be readily functionalized to create more complex structures, such as Schiff bases, amides, or N-heterocyclic carbenes (NHCs), which are common motifs in catalyst design.
The presence of the stereocenter adjacent to the amine functionality is particularly significant, as it can impart chirality to a metal's coordination sphere in a chiral ligand or create a stereochemically defined environment in an organocatalyst. This is crucial for inducing enantioselectivity in chemical transformations.
However, despite this potential, the exploration of (2S)-1-methoxypropan-2-amine hydrochloride specifically as a component in novel chiral ligands and organocatalysts is not extensively documented in dedicated research studies. While the broader class of chiral amines has been widely employed, specific applications of this particular compound in the design and synthesis of new ligands for asymmetric metal catalysis or as a primary scaffold for organocatalysts remain an area with limited public research. The development of new strategies for preparing chiral amines is a significant objective in modern organic synthesis, underscoring their value as resolving agents, chiral auxiliaries, and key intermediates. Further research could therefore focus on harnessing the unique stereochemical and electronic properties of (2S)-1-methoxypropan-2-amine to create novel catalytic systems for asymmetric synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-1-methoxypropan-2-amine hydrochloride in a laboratory setting?
- Methodology : Synthesis typically involves reductive amination of 1-methoxypropan-2-one with ammonium acetate and sodium cyanoborohydride under acidic conditions. Chiral resolution techniques, such as chiral HPLC or enzymatic catalysis, ensure enantiomeric purity of the (2S)-configuration. Post-synthesis, the compound is converted to its hydrochloride salt using HCl gas or concentrated HCl in anhydrous ether to enhance stability and solubility .
- Key Considerations : Monitor reaction progress via TLC or NMR. Purification via recrystallization (e.g., ethanol/ether) ensures >95% purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm molecular structure and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (125.60 g/mol) and fragmentation patterns.
- Chiral HPLC : Ensures enantiomeric excess (e.g., Chiralpak IC column, hexane:isopropanol mobile phase) .
- Purity Assessment : Karl Fischer titration for moisture content; ICP-MS for heavy metal residues.
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Conditions : Store in airtight containers under inert atmosphere (argon/nitrogen) at 2–8°C. Avoid exposure to light, moisture, and strong oxidizers.
- Stability Data : Degradation studies show <5% loss over 6 months under recommended conditions. Instability occurs at >25°C or in aqueous solutions (hydrolysis risk) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Acute toxicity (H302, H332), skin/eye irritation (H315, H319), and respiratory sensitization (H335).
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation required .
Advanced Research Questions
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Validation Parameters :
- Linearity : Calibration curves (0.1–100 µg/mL) with R > 0.98.
- LOD/LOQ : Typically 0.05 µg/mL and 0.1 µg/mL via LC-MS/MS.
- Recovery : Spike-and-recovery tests in plasma/urine (85–115% recovery).
Q. How should conflicting data on the compound’s stability in biological samples be addressed?
- Case Study : Stability discrepancies may arise from microbial contamination (e.g., E. coli degrades amine compounds).
- Resolution : Pre-treat samples with 0.22 µm filters or antimicrobial agents (e.g., sodium azide). Validate stability under storage conditions (-80°C vs. -20°C) and freeze-thaw cycles .
Q. What mechanistic insights can computational modeling provide for this compound’s interactions with biological targets?
- Approaches :
- Docking Studies : Predict binding affinity to GPCRs or monoamine transporters (AutoDock Vina).
- MD Simulations : Assess conformational stability in lipid bilayers (GROMACS).
- Validation : Cross-reference with experimental IC values from radioligand assays .
Q. What degradation pathways are observed under accelerated stability testing, and how can they be mitigated?
- Pathways : Hydrolysis of the methoxy group at pH < 3 or >9 forms 1-amino-2-propanol derivatives. Photooxidation generates N-oxide byproducts.
- Mitigation : Buffer solutions (pH 6–8), antioxidants (e.g., BHT), and amber glass vials reduce degradation .
Q. How does the chiral center in this compound influence its pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
